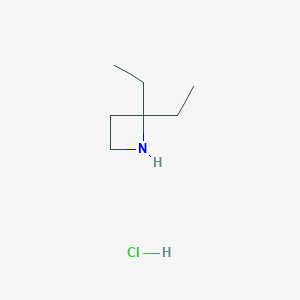![molecular formula C15H12Cl3N3O B2960570 3-Chloro-7-[1-(2,4-dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 383147-72-6](/img/structure/B2960570.png)
3-Chloro-7-[1-(2,4-dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-7-[1-(2,4-dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine is a chemical compound . It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C15H12Cl3N3O . The average mass is 356.634 Da and the mono-isotopic mass is 355.004608 Da .Aplicaciones Científicas De Investigación
Pharmacological Applications
Pyrimidine derivatives, including compounds structurally related to 3-Chloro-7-[1-(2,4-dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine, exhibit a wide range of pharmacological activities. This class of compounds has been explored for anticancer, anti-HIV, antifungal, and antibacterial properties. The versatility of the pyrimidine core makes it a significant scaffold for the development of new biologically active compounds. In particular, the incorporation of various functional groups into the pyrimidine ring has led to the discovery of compounds with diverse and potent biological activities (Chiriapkin, 2022).
Environmental and Toxicological Studies
Research on chlorophenols (CPs), which are structurally related to the subject compound through the presence of chloro and phenoxy groups, has indicated their role as major precursors of dioxins in thermal processes, including waste incineration. CPs' environmental persistence and potential for bioaccumulation raise significant concerns regarding their impact on human health and ecosystems. Studies have aimed at understanding the formation pathways of these compounds and their transformation into more toxic dioxin-like compounds in various environmental settings (Peng et al., 2016).
Mechanistic Insights into Toxicity
The mechanism of toxicity and the environmental fate of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), closely related to the target compound through the dichlorophenoxy group, have been subjects of extensive study. These studies provide insights into the toxicological impact of such compounds on non-target species and their potential risks to human health. Scientific advancements in this area have been crucial for developing safety guidelines and regulatory policies for the use of these chemicals in agriculture and industry (Zuanazzi et al., 2020).
Propiedades
IUPAC Name |
3-chloro-7-[1-(2,4-dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3N3O/c1-8-14(18)15-19-6-5-12(21(15)20-8)9(2)22-13-4-3-10(16)7-11(13)17/h3-7,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRONLQIQZDSXHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Cl)C(C)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d]thiazol-2-ylthio)ethan-1-one](/img/structure/B2960487.png)
![ethyl 5-(1-methyl-3-phenyl-1H-pyrazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2960489.png)
![8-ethyl-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2960490.png)







![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2960503.png)

![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide](/img/structure/B2960508.png)
